molecular formula C13H13NO B1324752 3-Cyanophenyl cyclopentyl ketone CAS No. 898791-36-1

3-Cyanophenyl cyclopentyl ketone

Cat. No. B1324752
M. Wt: 199.25 g/mol
InChI Key: DZSDRYMVLNIHQA-UHFFFAOYSA-N
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Description

3-Cyanophenyl cyclopentyl ketone is an organic compound with the molecular formula C13H13NO . It has gained the attention of researchers due to its unique properties and potential applications.


Synthesis Analysis

Catalytic methods for ketone synthesis are continually being developed . A photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling of commercially available chemicals, aromatic acids, and aryl/alkyl bromides allows for concise synthesis of highly functionalized ketones directly .


Molecular Structure Analysis

The molecular weight of 3-Cyanophenyl cyclopentyl ketone is 199.25 g/mol. The InChI representation of the molecule is InChI=1S/C13H13NO/c14-9-10-4-3-7-12(8-10)13(15)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6H2.


Chemical Reactions Analysis

The ketone functional group has a unique reactivity in organic chemistry and is associated with a number of useful reactions . Many frequently used reactions, including the Mannich reaction, Wittig reaction, Grignard reaction, Passerini reaction, Baeyer–Villiger oxidation, and Wolff–Kishner–Huang reduction describe a wide array of transformations of ketones .

Scientific Research Applications

Photoinitiators for Polymerization and 3D Printing

Ketone derivatives have been synthesized and proposed as efficient photoinitiators for the free radical polymerization of acrylates under LED irradiation. Specifically, certain ketones based on piperidin-4-one with furane peripheral groups showed high photoinitiating abilities, making them suitable for thick sample polymerizations and 3D printing applications. These findings highlight the role of ketone derivatives in advancing materials science, particularly in photopolymerization processes under visible light, which is crucial for 3D printing technology (Xu et al., 2020).

Asymmetric Cyanosilylation of Ketones

Research into the activation of chiral (salen)AlCl complexes by phosphoranes has led to the development of a potent catalyst system for the asymmetric cyanosilylation of ketones. This system has enabled highly enantioselective cyanosilylation of linear aliphatic ketones, demonstrating the potential of ketone derivatives in synthesizing chiral compounds, which are valuable in the pharmaceutical industry (Zeng et al., 2016).

Hydroalkylation of Alkenyl Ketones

Studies on the palladium-catalyzed intramolecular hydroalkylation of alkenyl ketones have shown that specific conditions lead to the formation of substituted cyclohexanones with high regioselectivity. These findings have implications for the synthesis of complex organic molecules, showcasing the utility of ketone derivatives in creating cyclic compounds through catalytic processes (Han et al., 2004).

Electrophilic Amination of Carbanions

The electrophilic amination of carbanions using 3-aryl-N-carboxamido oxaziridines, where the 3-(2-cyanophenyl)-derivative was notably effective, opens new avenues for the functionalization of ketones. This research underscores the role of cyanophenyl-substituted ketones in organic synthesis, particularly in the amination of ketone, ester, and amide enolates, as well as stabilized carbanions (Armstrong et al., 2000).

Future Directions

Research directions should orient toward exploring new fuels suitable for future advanced combustion engines to achieve better engine efficiency and significantly less harmful emissions . Cyclic ketones, among bio-derived fuels, are of significant interest to the combustion community for several reasons . They possess high resistance to autoignition characteristics, making them potentially attractive for fuel blending applications to increase engine efficiency and also to mitigate harmful emissions .

properties

IUPAC Name

3-(cyclopentanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-9-10-4-3-7-12(8-10)13(15)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSDRYMVLNIHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642557
Record name 3-(Cyclopentanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanophenyl cyclopentyl ketone

CAS RN

898791-36-1
Record name 3-(Cyclopentylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopentanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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